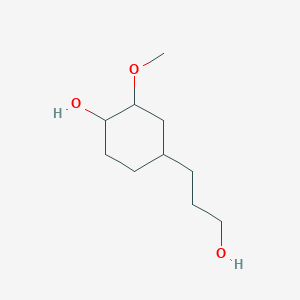
4-(3-Hydroxypropyl)-2-methoxycyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Hydroxypropyl)-2-methoxycyclohexanol is an organic compound with a cyclohexane ring substituted with a hydroxypropyl group and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropyl)-2-methoxycyclohexanol can be achieved through several synthetic routes. One common method involves the hydroboration-oxidation of an appropriate alkene precursor. The reaction typically proceeds as follows:
Hydroboration: The alkene is treated with borane (BH3) or a borane complex in an inert solvent such as tetrahydrofuran (THF). This step adds a boron atom to the less substituted carbon of the double bond.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield the alcohol product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as distillation or chromatography may be employed to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Hydroxypropyl)-2-methoxycyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, H2O2/NaOH
Reduction: H2/Pd-C, lithium aluminum hydride (LiAlH4)
Substitution: NaI in acetone, other nucleophiles
Major Products
Oxidation: Ketones or aldehydes
Reduction: Alkanes
Substitution: Various substituted cyclohexanols
Wissenschaftliche Forschungsanwendungen
4-(3-Hydroxypropyl)-2-methoxycyclohexanol has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(3-Hydroxypropyl)-2-methoxycyclohexanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Hydroxypropyl)phenol
- 4-(3-Hydroxypropyl)cyclohexanone
- 2-Methoxycyclohexanol
Uniqueness
4-(3-Hydroxypropyl)-2-methoxycyclohexanol is unique due to the presence of both a hydroxypropyl group and a methoxy group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H20O3 |
|---|---|
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
4-(3-hydroxypropyl)-2-methoxycyclohexan-1-ol |
InChI |
InChI=1S/C10H20O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h8-12H,2-7H2,1H3 |
InChI-Schlüssel |
RRVBALAMNRWQRS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CC(CCC1O)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl methyl[6-(propylsulfanyl)-9H-purin-9-yl]carbamate](/img/structure/B12920260.png)
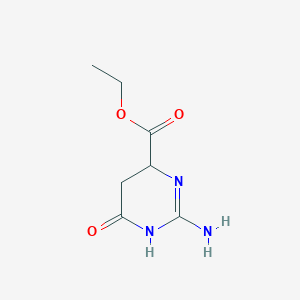
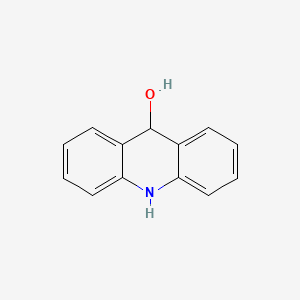

![3-[(Butan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B12920292.png)

![N-[(2S)-6-Oxopiperidine-2-carbonyl]-1-prop-2-en-1-yl-L-histidine](/img/structure/B12920306.png)
![N-[(3-Oxo-2,3-dihydro-1H-isoindol-1-ylidene)methyl]benzamide](/img/structure/B12920307.png)

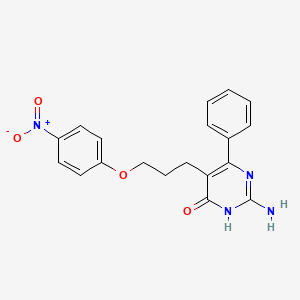
![N-(6-Chloro-4-propoxypyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12920332.png)
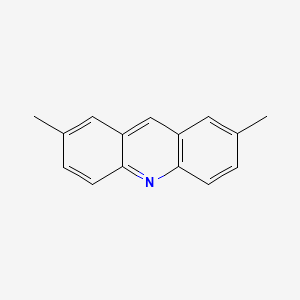
![8-Ethyl-1,3,7-trimethyl-4H-pyrrolo[3,4-f]indolizine-4,6(2H)-dione](/img/structure/B12920346.png)
